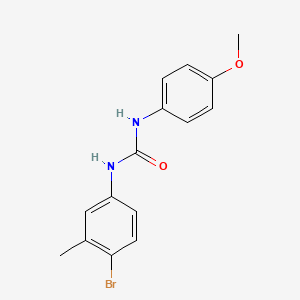![molecular formula C14H12ClNO2 B5728071 2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by its common name, DCMU, which stands for 3-(3,4-dichlorophenyl)-1,1-dimethylurea. DCMU belongs to a class of compounds known as herbicides, but its properties make it useful for a variety of other purposes.
作用机制
DCMU works by binding to the D1 protein in photosystem II, which is responsible for transferring electrons from water to plastoquinone. By binding to this protein, DCMU blocks the transfer of electrons, which inhibits the production of oxygen and ATP.
Biochemical and Physiological Effects:
DCMU has been shown to have a variety of biochemical and physiological effects. In plants, it can cause chlorosis, or yellowing of the leaves, as well as stunted growth. In animals, DCMU has been shown to have toxic effects on the liver, kidneys, and nervous system.
实验室实验的优点和局限性
One of the main advantages of using DCMU in lab experiments is its specificity. Because it targets photosystem II, it can be used to study the effects of photosynthesis on plant growth and development without affecting other metabolic processes. However, DCMU also has some limitations. It is toxic to both plants and animals, which can make it difficult to use in certain experiments. Additionally, its effects on photosynthesis can vary depending on the species of plant being studied.
未来方向
There are several future directions for research on DCMU. One area of interest is its potential use as a tool to study the effects of climate change on photosynthesis. Another area of interest is its potential use in the development of new herbicides that target photosystem II. Additionally, researchers are interested in exploring the potential medical applications of DCMU, such as its use in the treatment of cancer.
合成方法
DCMU can be synthesized in several ways, but the most common method involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. The resulting product is then reacted with 3-chloro-1,1-dimethylurea to yield DCMU.
科学研究应用
DCMU has been extensively studied for its potential applications in scientific research. One of its most common uses is as a tool to study photosynthesis in plants. DCMU works by inhibiting the electron transport chain in photosystem II, which is responsible for producing oxygen and ATP during photosynthesis. By inhibiting this process, scientists can study the effects of photosynthesis on plant growth and development.
属性
IUPAC Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(2)8-9(15)7-12-13(17)10-5-3-4-6-11(10)14(12)18/h3-8H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWXWXHALRNDQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C1C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5728019.png)

![2-methoxy-4-[(2-nitrophenyl)thio]aniline](/img/structure/B5728028.png)


![2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728045.png)


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)